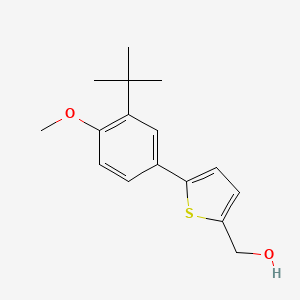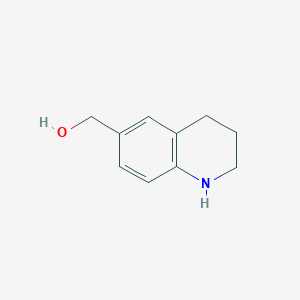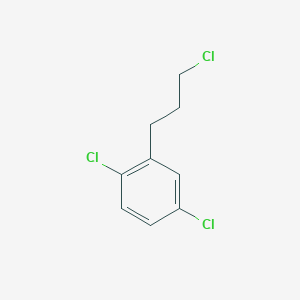
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is an organic compound that features a thiophene ring substituted with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol typically involves the reaction of 3-tert-butyl-4-methoxyphenylmagnesium bromide with a thiophene derivative. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxaldehyde or 5-(3-tert-butyl-4-methoxyphenyl)-2-thiophenecarboxylic acid.
Aplicaciones Científicas De Investigación
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structural features.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-tert-Butyl-4-methoxyphenyl)-2-methylpropanal
- 4-tert-Butyl-2-methoxyphenol
- 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
Uniqueness
(5-(3-Tert-butyl-4-methoxyphenyl)thiophen-2-yl)methanol is unique due to its specific combination of a thiophene ring with a methanol group and a phenyl ring bearing tert-butyl and methoxy substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C16H20O2S |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
[5-(3-tert-butyl-4-methoxyphenyl)thiophen-2-yl]methanol |
InChI |
InChI=1S/C16H20O2S/c1-16(2,3)13-9-11(5-7-14(13)18-4)15-8-6-12(10-17)19-15/h5-9,17H,10H2,1-4H3 |
Clave InChI |
FHDOEEMDVJGFRX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C2=CC=C(S2)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester](/img/structure/B8673120.png)

![4-Oxo-1,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B8673129.png)






![3-(6-Methoxynaphthalen-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8673191.png)

